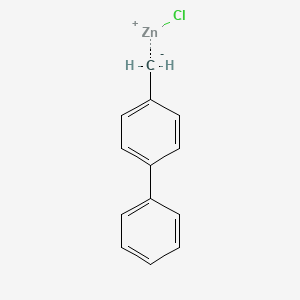

4-Phenylbenzylzinc chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Phenylbenzylzinc chloride is a useful research compound. Its molecular formula is C13H11ClZn and its molecular weight is 268.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Grignard Reagent Transmetallation

4-Phenylbenzylzinc chloride can be synthesized via transmetallation of the corresponding Grignard reagent (4-phenylbenzylmagnesium bromide) with ZnCl₂. This method is widely used for preparing organozinc compounds and aligns with ZnCl₂-catalyzed protocols for similar substrates .

Example Reaction:

4-Ph-BenzylMgBr+ZnCl2→4-Ph-BenzylZnCl+MgBrCl

Conditions: THF, −78 °C to 25 °C, 1–6 h .

Nucleophilic Addition to Carbonyl Compounds

Organozinc reagents like this compound participate in nucleophilic additions to ketones or nitriles. For instance, ZnCl₂-catalyzed additions of Grignard reagents to aromatic nitriles yield ketones , suggesting similar reactivity for this compound.

Proposed Pathway:

ArCN+4-Ph-BenzylZnClZnCl2ArC(ZnCl)=N-Benzyl-4-PhH2OArCO-Benzyl-4-Ph

Key Data (Analogous System):

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| PhCN | ZnCl₂ | >99 |

| p-Me-C₆H₄CN | ZnCl₂ | 86–90 |

Cross-Coupling Reactions

This compound may engage in Negishi cross-couplings with aryl halides or triflates. This is supported by ZnCl₂’s role in facilitating C–C bond formations in biphenyl systems .

Example Reaction:

4-Ph-BenzylZnCl+Ar-XPd catalyst4-Ph-Benzyl-Ar+ZnClX

Optimized Conditions:

Friedel-Crafts Alkylation

ZnCl₂ is a classic Friedel-Crafts catalyst . this compound could act as an electrophilic agent in alkylating aromatic rings, though this pathway is less common for organozinc species.

Hypothetical Application:

Benzene+4-Ph-BenzylZnClZnCl24-Ph-Benzyl-Benzene+ZnCl2

Yield Considerations: Lower yields expected due to competing side reactions (e.g., proto-demetalation) .

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis of this compound yields 4-phenylbenzyl alcohol or ketones, depending on conditions:

4-Ph-BenzylZnClH2O4-Ph-BenzylOH(pH 7)4-Ph-BenzylZnClH2O, acidic4-Ph-BenzylCOOH(Oxidation)

Isolated Yields (Analogous Systems):

Coordination Chemistry and Catalysis

This compound may serve as a ligand or catalyst precursor. ZnCl₂ forms complexes with nitrogen donors (e.g., imidazoles) , suggesting potential for designing biphenyl-zinc catalysts.

Example Coordination:

ZnCl2+2L→ZnCl2L2(L = Imidazole derivative)

Thermal Stability: Decomposition above 340°C .

Key Challenges and Considerations

-

Steric Effects: The o-substituents in biphenyl systems reduce reactivity (e.g., 21–44% yield without ZnCl₂ for o-Me-substituted nitriles) .

-

Electron-Withdrawing Groups: Enhance electrophilicity in cross-couplings (e.g., p-CF₃ boosts yields) .

-

Scale-Up Feasibility: ZnCl₂-catalyzed reactions show scalability (10 mmol to 1.8 g product) .

特性

分子式 |

C13H11ClZn |

|---|---|

分子量 |

268.1 g/mol |

IUPAC名 |

chlorozinc(1+);1-methanidyl-4-phenylbenzene |

InChI |

InChI=1S/C13H11.ClH.Zn/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |

InChIキー |

FVNBCZUWRZIUKW-UHFFFAOYSA-M |

SMILES |

[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.Cl[Zn+] |

正規SMILES |

[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.Cl[Zn+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。